

# "physicochemical properties of 1-(4-Aminophenyl)-2-methylpropan-1-one"

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## Compound of Interest

Compound Name: 1-(4-Aminophenyl)-2-methylpropan-1-one

Cat. No.: B1276922

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A Technical Guide to the Physicochemical Properties of **1-(4-Aminophenyl)-2-methylpropan-1-one**

## Introduction

**1-(4-Aminophenyl)-2-methylpropan-1-one**, with the Chemical Abstracts Service (CAS) registry number 95249-12-0, is an aromatic ketone derivative.<sup>[1]</sup> Its structure, featuring a primary aromatic amine and an isopropyl ketone group, makes it a subject of interest in medicinal chemistry and organic synthesis. The presence of the amino group and the carbonyl group provides multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules and potential pharmacologically active agents. This guide provides a comprehensive overview of its known physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its characterization.

## Physicochemical Properties

The fundamental physicochemical characteristics of **1-(4-Aminophenyl)-2-methylpropan-1-one** are summarized below. The data presented is a combination of computed and experimental values where available.

## Structural and General Properties

Property	Value	Source
IUPAC Name	1-(4-aminophenyl)-2-methylpropan-1-one	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	163.22 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	163.099714038 Da	<a href="#">[1]</a>
Canonical SMILES	<chem>CC(C)C(=O)C1=CC=C(C=C1)N</chem>	<a href="#">[1]</a>
InChIKey	PFARCDAVMVFNMN-UHFFFAOYSA-N	<a href="#">[1]</a>
CAS Number	95249-12-0	<a href="#">[1]</a>

## Computed Physicochemical Data

The following properties have been determined through computational modeling.

Property	Predicted Value	Source
XLogP3	2.0	<a href="#">[2]</a>
Boiling Point	275.2 ± 15.0 °C	<a href="#">[3]</a>
Density	1.079 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Topological Polar Surface Area	43.1 Å <sup>2</sup>	<a href="#">[1]</a>
Collision Cross Section ([M+H] <sup>+</sup> )	135.5 Å <sup>2</sup>	<a href="#">[2]</a>

## Experimental Protocols

While specific, detailed experimental protocols for **1-(4-Aminophenyl)-2-methylpropan-1-one** are not extensively documented in the provided results, plausible methodologies for its

synthesis and analysis can be derived from established organic chemistry principles for analogous compounds.

## Synthesis Protocol: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, the synthesis would likely involve the acylation of aniline with isobutyryl chloride. To prevent acylation at the amino group, it must first be protected.

Methodology:

- **Protection of the Amino Group:** Aniline is reacted with an appropriate protecting group, such as acetyl chloride or acetic anhydride, to form acetanilide. This step directs the subsequent acylation to the aromatic ring.
- **Friedel-Crafts Acylation:** The protected aniline (acetanilide) is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ). The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide. The isobutyryl group is introduced predominantly at the para-position due to the ortho,para-directing effect of the acetylamino group.
- **Deprotection:** The resulting N-(4-(2-methylpropanoyl)phenyl)acetamide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding the final product, **1-(4-Aminophenyl)-2-methylpropan-1-one**.
- **Purification:** The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

## Analytical Protocol: Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard analytical workflow would be employed.

Methodology:

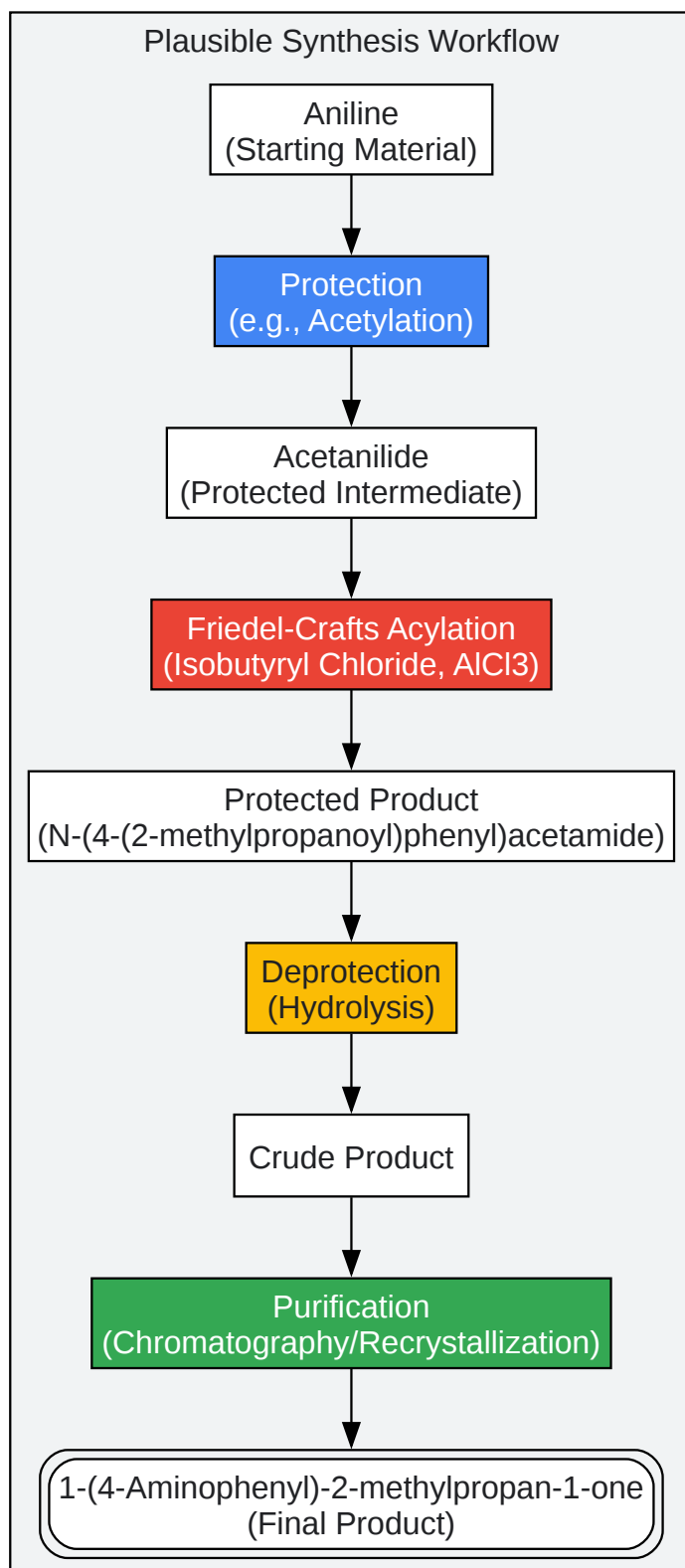
- **Chromatographic Analysis (Purity):** High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or

trifluoroacetic acid) is a typical setup. Purity is assessed by the peak area percentage of the main component.

- **Mass Spectrometry (Molecular Weight):** Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound. The observation of the  $[M+H]^+$  ion at  $m/z$  corresponding to the calculated molecular weight confirms the identity.
- **NMR Spectroscopy (Structure Elucidation):**
  - $^1\text{H}$  NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the structure by analyzing the chemical shifts, integration, and splitting patterns of the protons. The aromatic protons, the methine proton of the isopropyl group, and the methyl protons would all have characteristic signals.
  - $^{13}\text{C}$  NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.
- **Infrared Spectroscopy (Functional Groups):** Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups. Characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ketone, and aromatic C-H and C=C stretches would be expected.

## Visualizations

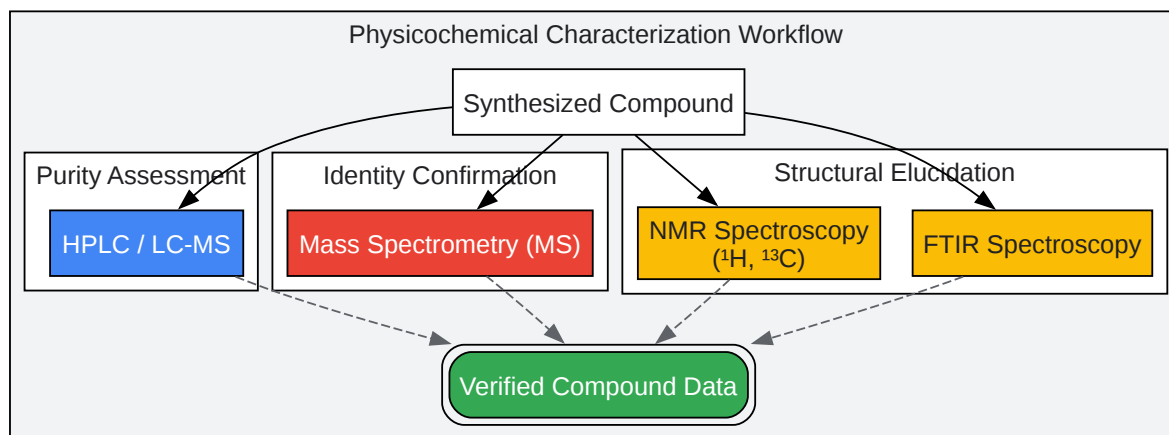
## Synthesis Workflow



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Caption: Plausible synthesis route for **1-(4-Aminophenyl)-2-methylpropan-1-one**.

## Analytical Workflow



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Caption: Standard analytical workflow for compound characterization.

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## References

- 1. 1-(4-Aminophenyl)-2-methylpropan-1-one | C<sub>10</sub>H<sub>13</sub>NO | CID 5151044 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. ["physicochemical properties of 1-(4-Aminophenyl)-2-methylpropan-1-one"]. BenchChem, [2025]. [Online PDF]. Available at:

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